![molecular formula C10H10INO2 B3264046 N-(4-iodophenyl)-3-oxobutanamide CAS No. 38418-25-6](/img/structure/B3264046.png)
N-(4-iodophenyl)-3-oxobutanamide
Overview
Description
“N-(4-IODOPHENYL)MALEIMIDE” and “N-(4-IODOPHENYL)-4-METHYLBENZYLAMINE” are compounds that have a similar structure to “N-(4-iodophenyl)-3-oxobutanamide”. They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . Although it doesn’t specifically mention “N-(4-iodophenyl)-3-oxobutanamide”, it could provide some insights into the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of “N-(4-IODOPHENYL)MALEIMIDE” is given as C10H6INO2 . For “N-(4-IODOPHENYL)-4-METHYLBENZYLAMINE”, the molecular structure is C14H14IN . These structures might give some insights into the possible structure of “N-(4-iodophenyl)-3-oxobutanamide”.Chemical Reactions Analysis
There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . It might provide some insights into the possible chemical reactions involving “N-(4-iodophenyl)-3-oxobutanamide”.Scientific Research Applications
Microbial Respiration Studies
N-(4-iodophenyl)-3-oxobutanamide: (INT) plays a crucial role in assessing microbial respiration rates. Here’s how:
- Relation with Respiration : Reduced INT (F; µmol/L formazan) correlates well with respiration rates (R; O₂ µmol/L/hr) in natural marine microbial communities and bacterial cultures. Despite intoxication, INT reduction reflects cellular potential for microbial respiration .
Liquid Crystalline Materials
INT derivatives, including N-(4-iodophenyl)-3-oxobutanamide, have applications in liquid crystal research:
- Terminal Iodo Group : The iodo group enhances polarizability and influences thermotropic properties (e.g., smectic A and smectic B phases) in liquid crystals .
Synthesis of 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene
INT derivatives contribute to the synthesis of other compounds:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been found to target bifunctional epoxide hydrolase 2 in humans .
Mode of Action
Compounds with similar structures have been found to exhibit inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . These compounds were found to be competitive and reversible MAO inhibitors .
Biochemical Pathways
Int (2- (4-iodophenyl)-3- (4-nitrophenyl)-5- (phenyl) tetrazolium chloride), a commonly applied tetrazolium salt, is known to be involved in cellular respiration .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
N-(4-iodophenyl)-3-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQKQZWGTMATIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302170 | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-3-oxobutanamide | |
CAS RN |
38418-25-6 | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38418-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Iodophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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